2-Amino-4-méthyl-5-phénylthiophène-3-carboxylate d'éthyle

Vue d'ensemble

Description

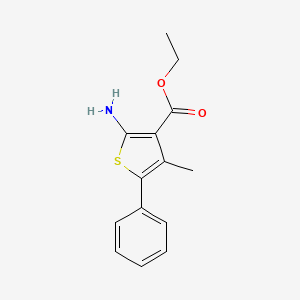

2-Amino-4-méthyl-5-phénylthiophène-3-carboxylate d’éthyle: est un composé organique synthétique de formule moléculaire C14H15NO2S et de masse molaire 261,34 g/mol . Ce composé appartient à la famille du thiophène, connue pour ses diverses applications en chimie médicinale et en science des matériaux .

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate has the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol. It features a thiophene ring with an amino group, an ethyl ester, and a phenyl substituent, which contribute to its reactivity and biological activity.

Antitumor Activity

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate has been investigated for its potential antitumor properties. Case studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

These studies indicate that the compound may interact with specific cellular pathways, leading to reduced proliferation in cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial potential of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. It has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings highlight its potential as a lead compound for developing new antibiotics.

Applications in Material Science

The compound has been utilized as a building block for synthesizing novel heterocycles, which are important in developing organic semiconductors and other advanced materials. Its unique structure allows it to participate in various polymerization reactions, leading to materials with desirable electronic properties.

Mécanisme D'action

Le mécanisme d’action du 2-Amino-4-méthyl-5-phénylthiophène-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu’il cible les récepteurs de la prostaglandine E2 , qui jouent un rôle dans les voies de l’inflammation et de la douleur . Les effets du composé sont médiés par la liaison à ces récepteurs et la modulation de leur activité, conduisant à des effets en aval sur les processus cellulaires .

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of metabotropic glutamate receptor 6 with an IC50 value of 0.75 µM in human studies . This interaction suggests that Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate may modulate glutamate signaling pathways, which are crucial for numerous physiological processes.

Cellular Effects

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metabotropic glutamate receptor 6 can alter intracellular calcium levels, impacting cell signaling and function . Additionally, this compound may affect the expression of genes involved in neurotransmission and synaptic plasticity, thereby influencing neuronal function and behavior.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate involves its binding interactions with specific biomolecules. It binds to the metabotropic glutamate receptor 6, inhibiting its activity and thereby modulating glutamate signaling . This inhibition can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways. Furthermore, Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is relatively stable under standard laboratory conditions, with a melting point of 93-97°C and a boiling point of 397.56°C at 760 mmHg

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate within cells and tissues are critical factors that determine its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.

Subcellular Localization

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 2-Amino-4-méthyl-5-phénylthiophène-3-carboxylate d’éthyle implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste à faire réagir l’acétoacétate d’éthyle avec l’isothiocyanate de phényle en présence d’une base, suivie d’une cyclisation et d’une amination ultérieure .

Méthodes de production industrielle: Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent généralement des voies de synthèse similaires à celles utilisées en laboratoire, avec des optimisations pour l’échelle, le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions: Le 2-Amino-4-méthyl-5-phénylthiophène-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction: Les réactions de réduction peuvent le convertir en thiols ou en d’autres formes réduites.

Substitution: Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent et .

Réduction: Des agents réducteurs tels que ou sont utilisés.

Substitution: Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.

Produits majeurs: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire divers dérivés thiophéniques substitués .

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2-Amino-5-méthyl-4-phénylthiophène-3-carboxylate d’éthyle

- 2-Amino-5-phénylthiophène-3-carboxylate d’éthyle

- 2-(2-Cyanoacétamido)-4,5-diméthylthiophène-3-carboxamide

Unicité: Le 2-Amino-4-méthyl-5-phénylthiophène-3-carboxylate d’éthyle est unique en raison de son motif de substitution spécifique sur le cycle thiophène, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupe amino, d’un groupe méthyle et d’un groupe phényle sur le cycle thiophène en fait un composé polyvalent pour diverses applications .

Activité Biologique

Overview

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 4815-38-7) is a synthetic compound with the molecular formula and a molecular weight of 261.34 g/mol. This compound has garnered attention for its potential biological activities, particularly its interactions with various receptors and enzymes, which may have therapeutic implications.

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate primarily targets the metabotropic glutamate receptor 6 (mGluR6) and the prostaglandin E2 receptor EP2 subtype . Research indicates that it inhibits mGluR6 with an IC50 value of 0.75 µM, suggesting a strong interaction that could modulate glutamate signaling pathways, which are crucial in neurotransmission and various neurological functions .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Stability : It is stable under standard laboratory conditions, with a melting point of 93-97°C and a boiling point of 397.56°C at 760 mmHg.

- Metabolism : Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate undergoes metabolic processes involving oxidation, reduction, and conjugation reactions mediated by cytochrome P450 enzymes .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It alters intracellular calcium levels, affecting signaling pathways critical for cellular function.

- Gene Expression : It has been shown to modulate gene expression related to neurotransmission and inflammatory responses.

Dosage Effects in Animal Models

In animal studies, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as improved cognitive function and modulation of neurotransmission.

- High Doses : Potential toxic effects including disruptions in cellular metabolism.

Research Applications

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate has several applications in research:

- Biochemical Assays : Used as a probe to study enzyme interactions.

- Therapeutic Investigations : Explored for anti-inflammatory and antimicrobial properties .

- Material Science : Investigated for its potential in developing materials with specific electronic properties.

Study on Neurotransmission

A study demonstrated that administration of this compound in rodent models resulted in significant modulation of glutamate signaling pathways, leading to enhanced cognitive performance in memory tasks.

Anti-inflammatory Properties

Research indicated that the compound exhibited anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Summary Table of Biological Activity

| Biological Activity | Details |

|---|---|

| Target Receptors | mGluR6, Prostaglandin E2 receptor EP2 |

| IC50 Value | 0.75 µM (mGluR6 inhibition) |

| Effects on Cell Signaling | Alters intracellular calcium levels |

| Dosage Effects | Low doses improve cognition; high doses may be toxic |

| Applications | Biochemical assays, therapeutic investigations |

Propriétés

IUPAC Name |

ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPVOLWQNNGFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350150 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-38-7 | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.